molecular formula C23H15NaO3 B13834852 Diphacinone,sodiumsalt

Diphacinone,sodiumsalt

Cat. No.: B13834852
M. Wt: 362.4 g/mol
InChI Key: DSRYAHGDJUHNRF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diphacinone, sodium salt involves the cyclization of 1,1-diphenylacetone with dimethyl phthalate in the presence of sodium methoxide . The process begins with the purification of 1,1-diphenylacetone to achieve a purity of over 95%. This purified intermediate is then subjected to a cyclization reaction with dimethyl phthalate and sodium methoxide under controlled conditions, typically at temperatures ranging from 90-110°C .

Industrial Production Methods

Industrial production of diphacinone, sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and product purity. The final product is typically obtained with a purity of over 90%, meeting the standards set by regulatory bodies such as the Food and Agriculture Organization and the World Health Organization .

Chemical Reactions Analysis

Types of Reactions

Diphacinone, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert diphacinone, sodium salt into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of diphacinone, sodium salt include sodium methoxide, dimethyl phthalate, and various solvents such as benzene and methanol . Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of diphacinone, sodium salt depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield substituted indandione compounds .

Scientific Research Applications

Diphacinone, sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Diphacinone, sodium salt exerts its effects primarily through its anticoagulant properties. Once ingested by rodents, the compound is absorbed into the bloodstream, where it interferes with the synthesis of clotting factors. This disruption leads to uncontrolled bleeding and eventually death . The molecular targets of diphacinone, sodium salt include various enzymes involved in the blood coagulation pathway, such as vitamin K epoxide reductase .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphacinone, sodium salt include:

  • Brodifacoum
  • Bromadiolone
  • Bromethalin
  • Chlorophacinone

Comparison

Compared to other anticoagulant rodenticides, diphacinone, sodium salt has a shorter persistence in the environment and a lower risk of acute toxicosis in non-target species . This makes it a preferred choice for controlling rodent populations in certain settings. Additionally, its effectiveness in inducing anticoagulation is comparable to that of other similar compounds, but with a different safety profile .

Properties

Molecular Formula

C23H15NaO3

Molecular Weight

362.4 g/mol

IUPAC Name

sodium;2-(2,2-diphenylacetyl)-3-oxoinden-1-olate

InChI

InChI=1S/C23H16O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19,24H;/q;+1/p-1

InChI Key

DSRYAHGDJUHNRF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4C3=O)[O-].[Na+]

Origin of Product

United States

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